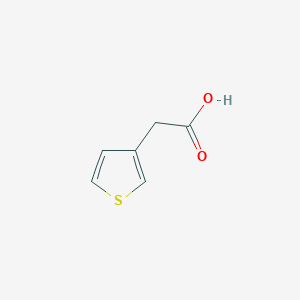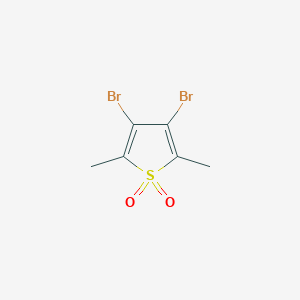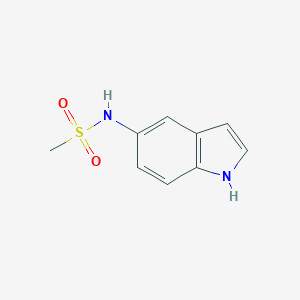
5-methanesulfonylamino-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methanesulfonylamino-1H-indole is a chemical compound that belongs to the indole class of organic compounds. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
5-methanesulfonylamino-1H-indole has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.
Wirkmechanismus
The mechanism of action of 5-methanesulfonylamino-1H-indole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This results in the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 5-methanesulfonylamino-1H-indole has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including topoisomerase II and cyclin-dependent kinases. Additionally, it has been shown to induce the expression of certain genes that are involved in apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-methanesulfonylamino-1H-indole in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. Additionally, its synthesis method has been optimized to achieve high yields and purity, making it easy to obtain in large quantities.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-methanesulfonylamino-1H-indole. One of the most promising areas of research is in the development of new anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
In conclusion, 5-methanesulfonylamino-1H-indole is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. Its potent anti-cancer properties make it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, further studies are needed to fully understand its mechanism of action and potential applications in other areas of scientific research.
Eigenschaften
CAS-Nummer |
16148-48-4 |
|---|---|
Produktname |
5-methanesulfonylamino-1H-indole |
Molekularformel |
C9H10N2O2S |
Molekulargewicht |
210.26 g/mol |
IUPAC-Name |
N-(1H-indol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C9H10N2O2S/c1-14(12,13)11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10-11H,1H3 |
InChI-Schlüssel |
FUCXHYNBFBTGJX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC=C2 |
Kanonische SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


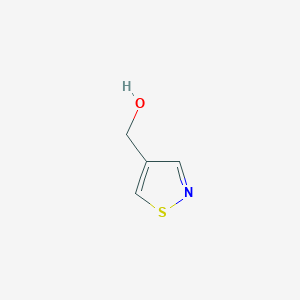
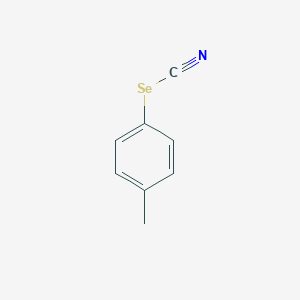
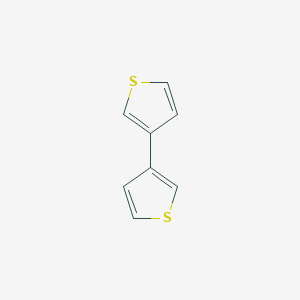
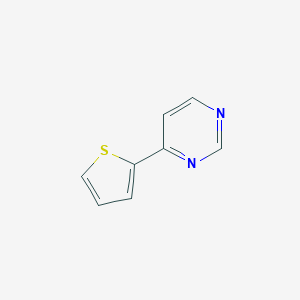
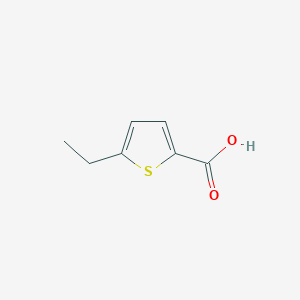
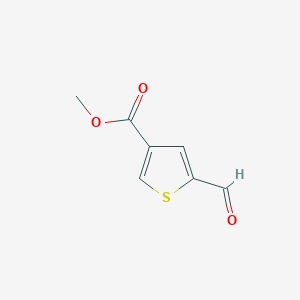
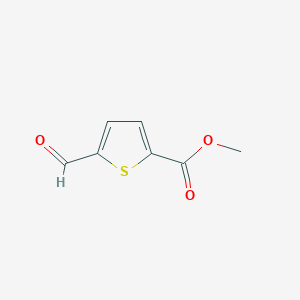
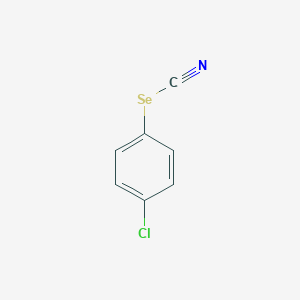
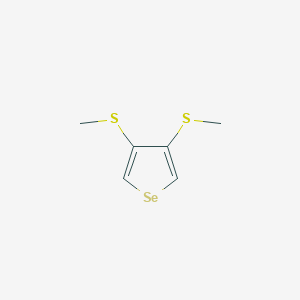
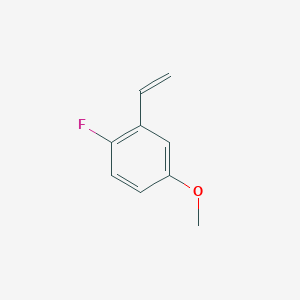
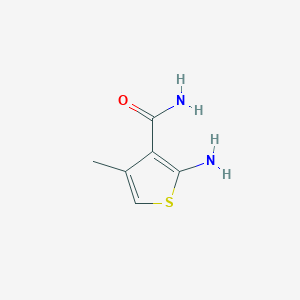
![1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine](/img/structure/B186583.png)
